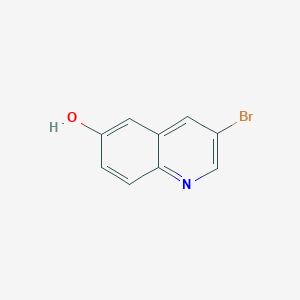

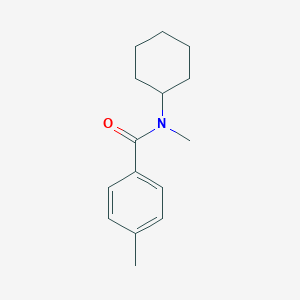

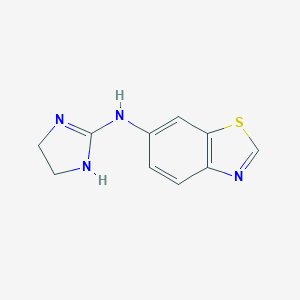

![molecular formula C19H18ClF2N3O3 B174157 7-((R)-7-氨基-5-氮杂螺[2.4]庚-5-基)-8-氯-6-氟-1-((1R,2S)-2-氟环丙基)-4-氧代-1,4-二氢喹啉-3-甲酸 CAS No. 127254-10-8](/img/structure/B174157.png)

7-((R)-7-氨基-5-氮杂螺[2.4]庚-5-基)-8-氯-6-氟-1-((1R,2S)-2-氟环丙基)-4-氧代-1,4-二氢喹啉-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and different types of chemical reactions. For example, the quinoline core could be synthesized using the Skraup or Doebner-Miller reactions, while the spirocyclic structure could be formed using a spirocyclization reaction. The fluorocyclopropyl group could be introduced using a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and the types of bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation, while the quinoline core could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carboxylic acid could make it more soluble in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .科学研究应用

Treatment of Acute Bacterial Infections

Specific Scientific Field

Medical Microbiology and Pharmacology

Summary of the Application

Sitafloxacin has been used in the treatment of acute bacterial infections. It has been evaluated in randomized controlled trials (RCTs) for its efficacy and safety.

Methods of Application

RCTs were conducted where patients with acute bacterial infections were treated with Sitafloxacin. The outcomes were clinical and microbiological responses and the risk of adverse events.

Results or Outcomes

The clinical response rate of Sitafloxacin in the treatment of acute bacterial infections was 94.6%, which was noninferior to that of the comparator (92.5%). The microbiological response of Sitafloxacin was 82.0%, which was noninferior to that of the comparator (77.8%). The risk of treatment-emergent adverse event (TEAE), drug-related TEAE, and all-cause mortality were similar between Sitafloxacin and the comparators .

Treatment of Neisseria gonorrhoeae Infections

Summary of the Application

Sitafloxacin has shown high in vitro activity against drug-resistant N. gonorrhoeae. However, data on its effectiveness in clinical isolates remains limited.

Methods of Application

In vitro studies were conducted on N. gonorrhoeae isolates from hospitals in Shanghai, China. Antimicrobial susceptibility testing was performed to determine the minimum inhibitory concentrations (MICs) of Sitafloxacin.

Results or Outcomes

Sitafloxacin demonstrated high in vitro activity against isolates resistant to either ceftriaxone, azithromycin, or both. The MIC 50 and MIC 90 for Sitafloxacin were 0.125 mg/L and 0.5 mg/L, respectively, which are 32 and 16 times lower than those for ciprofloxacin (4 mg/L and 8 mg/L, respectively) .

Third-Line Helicobacter pylori Eradication Treatment

Specific Scientific Field

Gastroenterology and Pharmacology

Summary of the Application

Sitafloxacin-based therapy is a potent candidate for third-line Helicobacter pylori eradication treatment.

Methods of Application

Systematic reviews were conducted to summarize current reports with Sitafloxacin-based therapy as a third-line treatment.

Results or Outcomes

The results of these systematic reviews are not provided in the source .

Treatment of Multidrug-Resistant Bacteria in Urinary Tract Infections

Specific Scientific Field

Pharmacology and Urology

Summary of the Application

Sitafloxacin has shown effectiveness against multidrug-resistant (MDR) bacteria in urinary tract infections (UTIs). It is considered a potential therapeutic agent for the treatment of UTIs caused by MDR isolates.

Methods of Application

A 24-hour in vitro model was established that simulated the healthy subjects’ urodynamics of sitafloxacin fumarate injection. The drug efficacy was quantified by the change in log colony counts within 24 hours.

Results or Outcomes

The MICs of sitafloxacin were significantly lower than that of levofloxacin. The infusion of sitafloxacin fumarate 100 mg q24h was able to achieve a 90% probability of target attainment against bacteria with MIC of 8 mg/L for the common complicated urinary tract infections .

Treatment of Gram-Negative Bacteria

Summary of the Application

Sitafloxacin has shown potent activity against Gram-negative bacteria, including Escherichia coli, Hemophilus influenzae, Moraxella catarrhalis, Enterobacteriaceae, and Pseudomonas aeruginosa, and anaerobic bacteria.

Methods of Application

In vitro studies were conducted to evaluate the antimicrobial activity of Sitafloxacin against these bacteria.

Results or Outcomes

Sitafloxacin showed more potent activity against these Gram-negative bacteria compared to other fluoroquinolones such as garenoxacin, moxifloxacin, and levofloxacin .

Treatment of Mycoplasma genitalium Infections

Summary of the Application

Sitafloxacin is reportedly more effective than moxifloxacin against a parC strain with G248T (S83I) mutations.

Methods of Application

In vitro studies were conducted to evaluate the antimicrobial activity of Sitafloxacin against Mycoplasma genitalium strains harbouring the G248T (S83I) mutation in parC and WT gyrA.

Results or Outcomes

Sitafloxacin is reportedly more effective than moxifloxacin against a parC strain with G248T (S83I) mutations .

Treatment of Carbapenem-Resistant Acinetobacter baumannii Complex

Summary of the Application

Sitafloxacin has shown effectiveness against carbapenem-resistant Acinetobacter baumannii complex. It is considered a potential therapeutic agent for the treatment of infections caused by this multidrug-resistant organism.

Methods of Application

In vitro studies were conducted to evaluate the antimicrobial activity of Sitafloxacin against carbapenem-resistant Acinetobacter baumannii complex.

Results or Outcomes

Sitafloxacin had a significantly lower minimum inhibitory concentration (MIC) in comparison with ciprofloxacin and levofloxacin, and the rate of resistance to sitafloxacin was significantly lower than that to ciprofloxacin and levofloxacin .

Treatment of Complicated Urinary Tract Infections

Summary of the Application

Sitafloxacin is one of the newer generation fluoroquinolones with highly active against multidrug-resistant (MDR) bacteria. It is considered a potential therapeutic agent for the treatment of complicated urinary tract infections (UTIs) caused by MDR isolates.

Results or Outcomes

The MICs of sitafloxacin were all significantly lower than that of levofloxacin. The infusion of sitafloxacin fumarate 100 mg q24h was able to achieve 90% probability of target attainment against bacteria with MIC of 8 mg/L for the common complicated urinary tract infections .

安全和危害

未来方向

属性

IUPAC Name |

7-[(7R)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUZDKCDAWUEGK-UHTWSYAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC12CN(C[C@@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClF2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

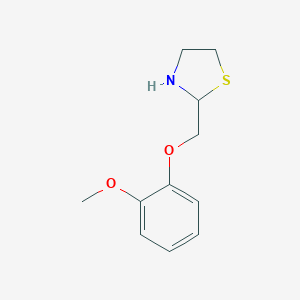

![Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B174093.png)

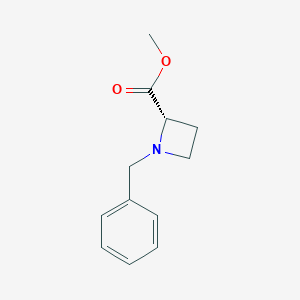

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)